6-Methyl-1,4-oxazepan-6-ol hydrochloride
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Overview
Description
6-Methyl-1,4-oxazepan-6-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-oxazepan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-oxazepan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while substitution reactions can produce a variety of functionalized oxazepane derivatives .
Scientific Research Applications
6-Methyl-1,4-oxazepan-6-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-oxazepan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepan-6-ol hydrochloride: A similar compound with a different substitution pattern.
(1,4-Oxazepan-6-yl)methanol hydrochloride: Another derivative with a methanol group instead of a methyl group
Uniqueness
6-Methyl-1,4-oxazepan-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
6-methyl-1,4-oxazepan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)4-7-2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUABQKKNGKUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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